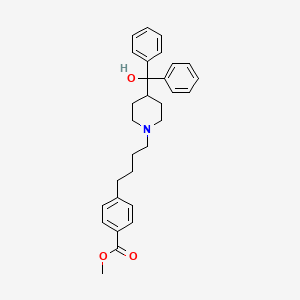
Methyl 4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)benzoate is a complex organic compound characterized by the presence of a methyl ester group, a piperidine ring, and a benzoate moiety. This compound is known for its significant role in the pharmaceutical industry, particularly as a metabolite of terfenadine, an antihistamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)benzoate involves multiple steps. One common method includes the reaction of 4-piperidinemethanol with diphenylmethanol under acidic conditions to form the intermediate 4-(hydroxydiphenylmethyl)piperidine. This intermediate is then reacted with 4-bromobutyric acid methyl ester in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its antihistaminic properties and potential use in treating allergic reactions.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)benzoate involves its interaction with histamine receptors, particularly the H1 receptor. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms. The compound’s molecular targets include the histamine H1 receptor and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Fexofenadine: Another metabolite of terfenadine with similar antihistaminic properties.
Terfenadine: The parent compound from which methyl 4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)benzoate is derived.
Diphenhydramine: An antihistamine with a different chemical structure but similar therapeutic effects.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to effectively interact with histamine receptors while minimizing side effects. Its role as a metabolite of terfenadine also highlights its importance in the metabolic pathways of antihistamines .
Properties
Molecular Formula |
C30H35NO3 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
methyl 4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]benzoate |
InChI |
InChI=1S/C30H35NO3/c1-34-29(32)25-17-15-24(16-18-25)10-8-9-21-31-22-19-28(20-23-31)30(33,26-11-4-2-5-12-26)27-13-6-3-7-14-27/h2-7,11-18,28,33H,8-10,19-23H2,1H3 |
InChI Key |
KIZHXXNZJUOENQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


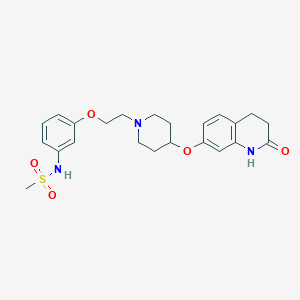
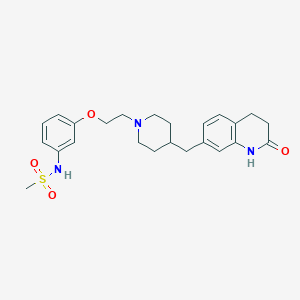
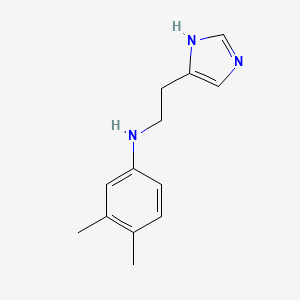
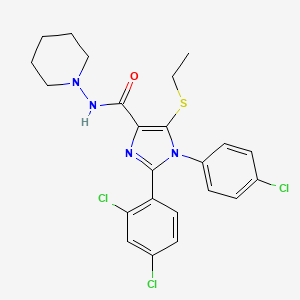
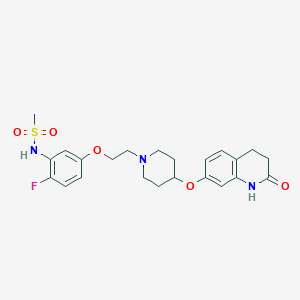

![(10R,13S,17S)-17-hydroxy-13-methyl-10-(4-methylbenzyl)-17-(prop-1-ynyl)-6,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B10791069.png)
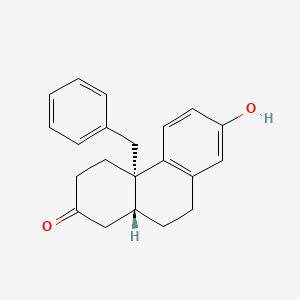
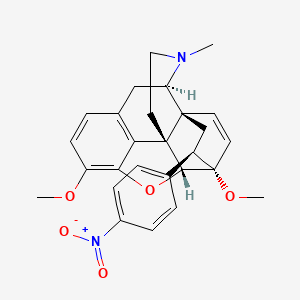
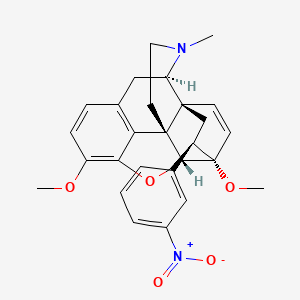
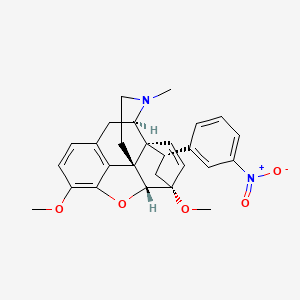

![Phenyl-[1-(4-p-tolyl-butyl)-piperidin-4-yl]-methanol](/img/structure/B10791094.png)

